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Feature Disopyramide Quinidine

Primary Binding
Protein

Alpha-1-acid glycoprotein (AAG) [1] Alpha-1-acid glycoprotein (AAG) and
Albumin [2]

Secondary Binding
Protein

Albumin (accounts for 5-10% of
binding) [1]

-

Number of Binding
Sites

Two independent sites [3] [1] Two independent sites [3]

Binding Affinity &
Capacity

High-affinity site on AAG: Association
constant 1.0 x 10⁶ M⁻¹, Capacity 3.5 x

10⁻⁶ M [1]

Information not explicitly available in
search results

Fraction Bound Concentration-dependent: ~78% at 2

μg/mL to ~38% at 8 μg/mL [4]

80% - 88% (within concentration range

of 6.5 - 16.2 μmol/L) [2]

Concentration
Dependence

Yes, binding decreases as total

plasma concentration increases [4] [1]
[5]

No significant concentration

dependence is indicated within the
common therapeutic range [2]

Competition for
Binding Sites

Does not compete with quinidine for
the same protein binding sites [3]

Does not compete with disopyramide
for the same protein binding sites [3]
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Experimental Data & Methodologies

The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key

methodologies cited.

Comparative Binding Study

Objective: To compare the binding of disopyramide phosphate and quinidine sulfate to human
plasma proteins and investigate if they compete for the same sites [3].

Method: Protein binding studies were conducted using human plasma and human serum albumin
solutions. The data was used to compute the number of binding sites per protein molecule and their

corresponding binding affinities.
Key Finding: The study identified two groups of independent binding sites for each drug and

conclusively demonstrated that disopyramide and quinidine do not compete for the same
binding sites on the protein molecules [3].

Disopyramide Binding via Equilibrium Dialysis and Ultrafiltration

Objective: To determine the plasma protein binding of disopyramide and compare the results from
two common methods: equilibrium dialysis and ultrafiltration [4].

Method: Plasma samples with disopyramide concentrations spanning the therapeutic range (2-8
μg/mL) were analyzed using both techniques. Ultrafiltration used Ultrafree Anticonvulsant Drug

Filters.
Key Findings: Disopyramide exhibits concentration-dependent protein binding, with the

percentage of bound drug decreasing from approximately 78% at 2 μg/mL to 38% at 8 μg/mL. The
study found that absolute binding values from both methods were very similar, though results must be

interpreted with care due to methodological differences [4].

Concentration-Dependence and Binding Sites of Disopyramide

Objective: To investigate the concentration-dependence and specific binding sites of disopyramide in

human plasma [1].
Method: Analysis of binding parameters and their relationship to drug concentrations and

pharmacodynamic effects.
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Key Findings: This study confirmed that disopyramide binds to two independent sites. The high-

affinity, limited-capacity site on Alpha-1-acid glycoprotein accounts for the majority of binding, while
a site on albumin accounts for a minor fraction (5-10%). The pharmacodynamic response was better

related to the free (unbound) serum concentration than the total concentration [1].

The relationship between the drugs, their primary binding protein, and the key clinical consequences of their

binding profiles can be visualized in the following pathway.

Administered Drug

Primary Binding Protein
(Alpha-1-acid Glycoprotein)

Disopyramide:
Concentration-Dependent Binding

Key Differentiator

Quinidine:
Stable Binding

Clinical Implication:
Increased free fraction at
therapeutic/higher doses

Clinical Implication:
More predictable
free drug levels

Increased free fraction at
therapeutic/higher doses

Pharmacodynamic Effect:
Better correlated with

free drug concentration

More predictable
free drug levels

Drug-Drug Interactions:
Potent inhibitor of

CYP2D6 & P-glycoprotein

Click to download full resolution via product page

Clinical and Research Implications

The differential protein binding of these two antiarrhythmic drugs has several important consequences:

Interpreting Plasma Concentrations: For disopyramide, a total plasma concentration measurement

can be misleading. As the total concentration rises, the free (active) fraction increases
disproportionately. Therefore, monitoring free drug concentrations may be a better indicator of
efficacy and toxicity for disopyramide, whereas total quinidine levels are more reliable [1] [5].
Drug-Drug Interactions (DDI): While disopyramide and quinidine do not directly displace each other

from plasma proteins, they have different interaction risks. Quinidine is a potent inhibitor of the
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metabolic enzyme CYP2D6 and the efflux transporter P-glycoprotein, making it a common perpetrator

in complex DDIs [6] [2].
Patient Populations: Conditions that alter AAG levels (e.g., inflammation, myocardial infarction,

cancer) can significantly impact the binding of both drugs, potentially altering their free concentrations
and effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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